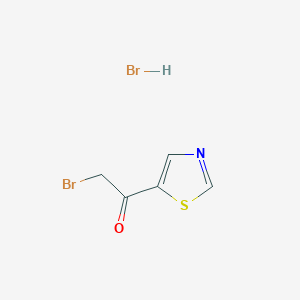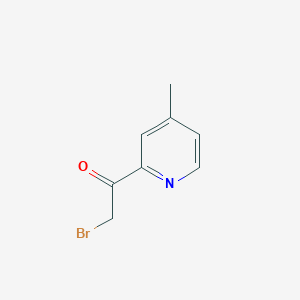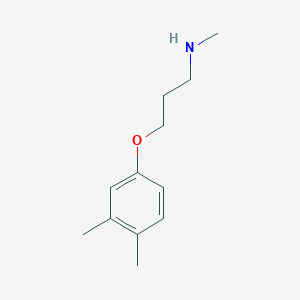
3-(3,4-二甲基苯氧基)-N-甲基丙-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This typically involves identifying the compound’s chemical formula, its structure, and possibly its purpose or role if it’s used in a specific context.
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. This can help determine its reactivity, stability, and possible uses.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, density, and reactivity.科学研究应用
Occurrence of Nitroso Compounds in Foods
- Research indicates that nitroso compounds, including N-nitroso compounds like dimethylnitrosamine, can be produced by fungi in foods and may contribute to carcinogenic risks. These findings underscore the importance of understanding chemical interactions in food science and potential health implications (Li, Ji, & Cheng, 1986).
Kinetics and Mechanisms of NDMA Formation in Water
- The study provides an overview of the formation mechanisms of N-nitrosodimethylamine (NDMA) in water, highlighting the reactions of NDMA precursors with disinfectants. This research has implications for water treatment and the chemical industry (Sharma, 2012).
Role of DMT in Tissue Protection and Immunity
- Dimethyltryptamine (DMT), a compound with a structure bearing a remote resemblance to our chemical of interest in terms of its biological activity, is studied for its potential role beyond psychotropic effects, including cellular protection mechanisms. This research could inform pharmaceutical applications related to cellular health and regeneration (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Molecular Toxicity and Genetic Alterations by Aminophenols
- A study reviewing the effects of 3,5-dimethylaminophenol, a compound structurally related to the subject, on molecular toxicity and genetic alterations provides insight into the mechanisms of toxicity and potential protective measures. This could be relevant for research into chemical safety and pharmacology (Erkekoğlu, Chao, Kocer-Gumusel, Tseng, Ye, Trudel, Skipper, Tannenbaum, & Wogan, 2015).
Impurity Profiling in Synthesis
- Analyzing contaminants in the synthesis of methylamphetamine and related compounds could provide a methodology applicable to ensuring the purity of synthesized compounds, including "3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine". Such research aids in the identification of synthetic routes and the quality control of chemical products (Stojanovska, Fu, Tahtouh, Kelly, Beavis, & Kirkbride, 2013).
安全和危害
This involves researching the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
未来方向
This would involve discussing potential future research directions, such as new synthesis methods, applications, or studies into the compound’s properties or effects.
Please consult with a chemical expert or a relevant database for specific information about your compound. If you’re working in a lab, always follow safety guidelines when handling chemicals.
属性
IUPAC Name |
3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCWXRCTFBENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629785 |
Source


|
| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
CAS RN |
915923-36-3 |
Source


|
| Record name | 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
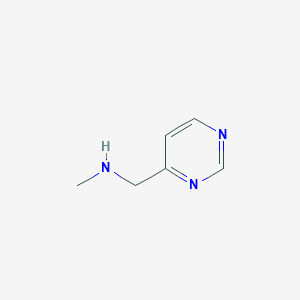
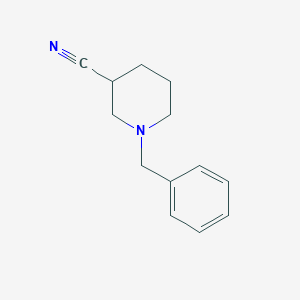
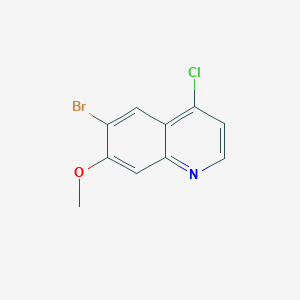
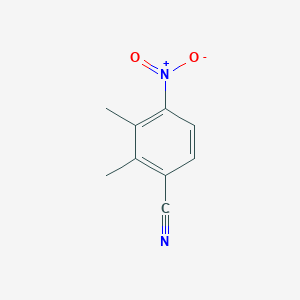
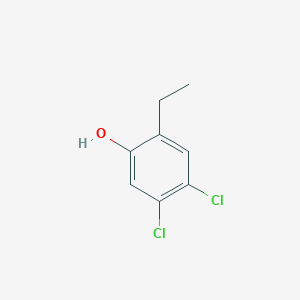

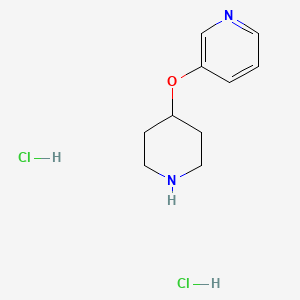
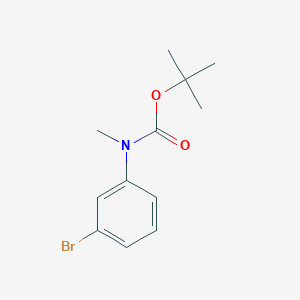
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
